![molecular formula C19H24N4O4 B2567422 3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-45-7](/img/structure/B2567422.png)
3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione
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Description
Synthesis Analysis
The synthesis of similar compounds has been achieved through copper-catalyzed click reactions . In one example, a mixture of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and an aromatic azide were combined in water with a ligand and copper salt . The reaction was stirred at 70 °C until the disappearance of the starting compound .Scientific Research Applications
Hypoglycemic Activity
The molecule has been studied for its hypoglycemic activity, where series of imidazopyridine thiazolidine-2,4-diones, structurally related, were synthesized and evaluated for their effect on insulin-induced 3T3-L1 adipocyte differentiation and their hypoglycemic activity in diabetic mice. These studies suggest potential applications in diabetes treatment, emphasizing the structure-activity relationships significant for hypoglycemic efficacy (Oguchi et al., 2000).
Antitumor Activity
A notable application is in the field of cancer research, where new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione were synthesized and showed broad-spectrum cytotoxic potency against various cancer cell lines. This work highlights the molecule's potential as a template for developing targeted anticancer therapies (El-Sayed et al., 2018).
DNA Binding Studies
Imidazolidine derivatives have also been investigated for their DNA binding abilities, which is critical for understanding their mechanism of action as potential anticancer drugs. Studies involving UV-Vis spectroscopy and cyclic voltammetry have shown that these compounds exhibit significant DNA binding affinity, making them candidates for further development into effective anticancer drugs (Shah et al., 2013).
Antimicrobial and Antifungal Activities
Further research into thiazolidine-2,4-dione derivatives has demonstrated their antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents for treating infections resistant to existing antibiotics (Alhameed et al., 2019).
properties
IUPAC Name |
3-[1-[4-(4-methoxypiperidin-1-yl)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-27-16-6-8-21(9-7-16)14-4-2-13(3-5-14)18(25)22-11-15(12-22)23-17(24)10-20-19(23)26/h2-5,15-16H,6-12H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDHSWLUCFXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione |
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